Scandenolide is a guaianolide-type sesquiterpene lactone, a class of natural products recognized for a wide range of biological activities, including anti-inflammatory and cytotoxic properties. Primarily isolated from plants of the *Mikania* genus, such as *Mikania scandens*, Scandenolide's core value proposition in research is its activity as a potent inhibitor of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of immune and inflammatory responses. This mechanism underpins its relevance as a specialized tool for investigating inflammatory diseases and certain cancers where NF-κB activity is dysregulated.
Substituting Scandenolide with other sesquiterpene lactones, even those from the same guaianolide class like Parthenolide or co-isolated analogs like Deoxymikanolide, is inadvisable for achieving reproducible results. The biological activity of this class is highly sensitive to minor structural variations. The presence and stereochemistry of the α-methylene-γ-lactone moiety, along with other functional groups on the 5-7-5 fused ring system, dictate target affinity, cell permeability, and metabolic stability. Replacing Scandenolide with a close analog can lead to significant, unpredictable shifts in potency, target selectivity, and cytotoxicity, compromising experimental validity and comparability with established data.
In an electrophoretic mobility shift assay (EMSA) using Jurkat T-cells, Scandenolide demonstrated potent inhibition of TNF-α induced NF-κB activation with an IC50 value of 5 µM. This potency is notably 2-fold greater than that of Helenalin (IC50 = 10 µM), a widely used benchmark anti-inflammatory sesquiterpene lactone, under identical conditions. This highlights Scandenolide's specific and high-efficacy modulation of this key inflammatory pathway.
| Evidence Dimension | Inhibition of TNF-α induced NF-κB activation (IC50) |
| Target Compound Data | 5 µM |
| Comparator Or Baseline | Helenalin: 10 µM |
| Quantified Difference | 2-fold more potent than Helenalin |
| Conditions | Jurkat T-cells, stimulated with TNF-α, activity measured by EMSA. |
For researchers studying NF-κB signaling, using Scandenolide allows for pathway inhibition at lower concentrations, reducing the potential for off-target effects compared to the common substitute Helenalin.
Scandenolide exhibits a distinct profile of antifungal activity against key plant pathogens. In a comparative study, Scandenolide showed potent activity against *Exserohilum turcicum* with an EC50 of 11.2 μg/mL. In the same study, the structurally related co-isolate Deoxymikanolide was significantly more potent with an EC50 of 2.1 μg/mL against this fungus, but Scandenolide demonstrated comparable or stronger activity against other pathogens, indicating a differentiated spectrum of activity. For example, against *Botrytis cinerea*, Scandenolide had an EC50 of 48.5 μg/mL while Deoxymikanolide was less active (EC50 > 100 μg/mL).
| Evidence Dimension | Antifungal Activity vs. *Botrytis cinerea* (EC50) |
| Target Compound Data | 48.5 μg/mL |
| Comparator Or Baseline | Deoxymikanolide: >100 μg/mL |
| Quantified Difference | Significantly more active against *B. cinerea* than Deoxymikanolide |
| Conditions | Mycelial growth inhibition assay. |
This selective activity is critical for agrochemical research, allowing for the targeted study of specific fungal pathogens where broad-spectrum agents like Deoxymikanolide may be less effective or desirable.
Scandenolide is consistently identified as a major sesquiterpene dilactone constituent in the leaves of *Mikania* species, alongside mikanolide and their dihydro- derivatives. For example, extraction of 2.0 kg of dried *Mikania micrantha* leaves yielded 122.6 g of crude residue (6.13% yield), from which Scandenolide and other major lactones were isolated. This relatively high abundance in the source biomass is a key procurement advantage, suggesting greater potential for consistent batch-to-batch supply and higher purity compared to trace-level analogs, which are more susceptible to variability.
| Evidence Dimension | Natural Abundance / Isolation Yield |
| Target Compound Data | Major constituent in *Mikania* species, isolated from a 6.13% crude extract yield. |
| Comparator Or Baseline | Minor or trace-level analogs from the same or different plant sources. |
| Quantified Difference | N/A (Qualitative classification as 'major constituent') |
| Conditions | Isolation from dried leaves of *Mikania* species. |
For buyers requiring larger quantities or high-purity material for reproducible screening or formulation, selecting a compound that is a major natural constituent reduces the risk of supply chain instability and batch variability.
Due to its 2-fold higher potency for inhibiting NF-κB compared to Helenalin, Scandenolide is the right choice for studies aiming to dissect the NF-κB pathway with greater specificity and at lower effective concentrations, minimizing confounding off-target effects.
Scandenolide's differentiated activity profile, particularly its effectiveness against pathogens like *Botrytis cinerea* where analogs like Deoxymikanolide are weak, makes it a valuable tool for developing targeted antifungal treatments in agricultural science.
As a major natural constituent of its source plant, Scandenolide provides a more reliable basis for large-scale or long-term studies than less abundant analogs. This makes it a more suitable candidate for HTS campaigns where batch-to-batch consistency and material availability are critical for data integrity.